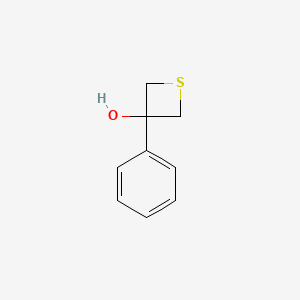

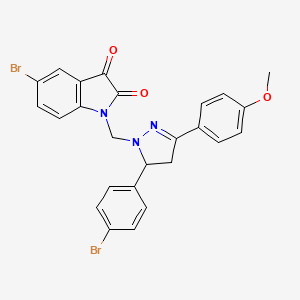

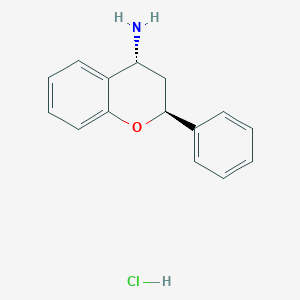

![molecular formula C12H21N2NaO4 B2930643 Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]propanoate CAS No. 2197052-38-1](/img/structure/B2930643.png)

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Pharmaceutical Synthesis

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]propanoate is used as a building block in the synthesis of various pharmaceutical compounds. Its tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis . This compound can be used to introduce the piperazine moiety into drug molecules, which is a common structural feature in many pharmaceuticals due to its versatility and nitrogen-containing ring system.

Peptide Coupling Reagent

In peptide synthesis, this compound can act as a coupling reagent. The Boc-protected piperazine can be used to link amino acid residues together, forming peptide chains. This is particularly useful in the production of cyclic peptides and complex peptide structures where piperazine acts as a scaffold .

Material Science

In material science, this compound can be utilized to modify the surface properties of materials. By introducing piperazine rings onto the surface, scientists can alter the hydrophilicity, which can be beneficial for applications such as membrane technologies and coatings .

Bioconjugation

This sodium salt can be used in bioconjugation techniques where it can link biomolecules to various substrates or to each other. The Boc-protected piperazine provides a reactive site for the attachment of biomolecules, which is useful in creating targeted drug delivery systems .

Proteomics Research

In proteomics, Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]propanoate can be used to modify proteins and peptides. This modification can help in studying protein interactions and functions, as well as in the development of new proteomic technologies .

Chemical Synthesis of Heterocycles

The compound is valuable in the synthesis of heterocyclic compounds. Piperazine itself is a heterocycle, and its derivatives are important in the synthesis of other heterocyclic compounds that have applications in various fields, including agriculture, dyes, and pigments .

properties

IUPAC Name |

sodium;2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4.Na/c1-9(10(15)16)13-5-7-14(8-6-13)11(17)18-12(2,3)4;/h9H,5-8H2,1-4H3,(H,15,16);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRCCNMICCHPAL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])N1CCN(CC1)C(=O)OC(C)(C)C.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N2NaO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

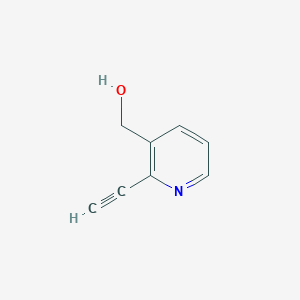

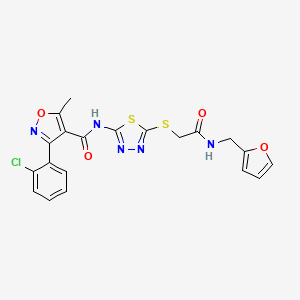

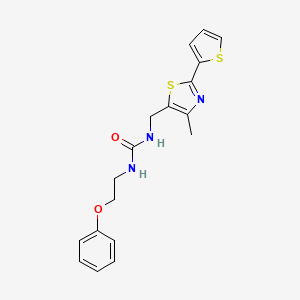

![(5-Methylisoxazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2930567.png)

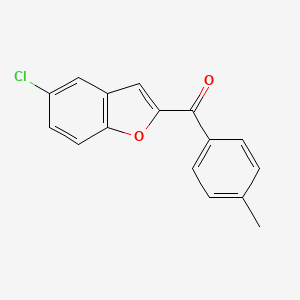

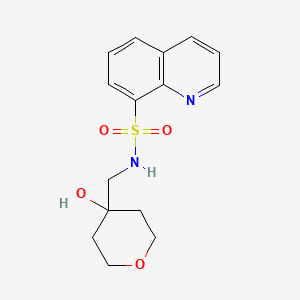

![N-(4-ethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2930580.png)

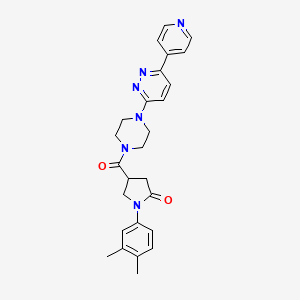

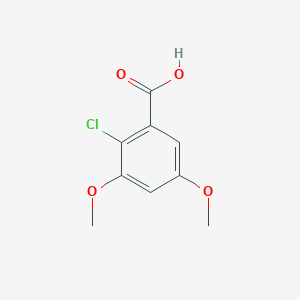

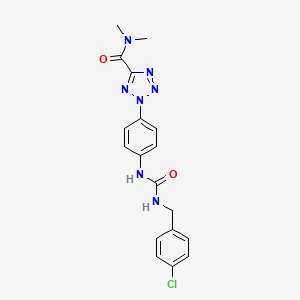

![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenethyl)benzenesulfonamide](/img/structure/B2930583.png)